molecular formula C10H19N3O B1372719 N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine CAS No. 1015845-58-5

N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine

Cat. No.: B1372719
CAS No.: 1015845-58-5
M. Wt: 197.28 g/mol
InChI Key: KHYLVJPAICJMIW-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Properties

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₉N₃O and a molecular weight of 197.28 g/mol . Its structure consists of a 1,3,5-trimethylpyrazole ring linked to a methoxyethylamine group via a methylene bridge (Figure 1).

Key Structural Features:
  • Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms and three methyl substituents at positions 1, 3, and 5.
  • Methoxyethylamine Side Chain : A -CH₂-NH-(CH₂)₂-O-CH₃ group attached to the pyrazole’s 4-position.

The IUPAC name is derived systematically: N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine. The SMILES notation (COCCNCC1=C(C)N(C)N=C1C ) and InChIKey (MQUMWJCJIIBENO-UHFFFAOYSA-N ) provide unambiguous identifiers for databases.

Table 1: Molecular Properties
Property Value Source
Molecular Formula C₁₀H₁₉N₃O
Molecular Weight 197.28 g/mol
XLogP3 0.30
Hydrogen Bond Donors 1 (amine group)
Hydrogen Bond Acceptors 4 (N and O atoms)

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):
  • Pyrazole Methyl Groups : Three singlets at δ 2.10–2.45 ppm (9H, 3×CH₃).
  • Methoxy Group : A singlet at δ 3.30 ppm (3H, OCH₃).
  • Methylene Bridges :
    • δ 3.50 ppm (2H, -CH₂-O-)
    • δ 3.70 ppm (2H, -CH₂-N-)
  • Aromatic Proton : A singlet at δ 7.25 ppm (1H, pyrazole C-H).
¹³C NMR (100 MHz, CDCl₃):
  • Pyrazole Carbons: δ 140.2 (C-4), 128.5 (C-3/C-5), 105.1 (C-2).
  • Methoxy Carbon: δ 58.3 (OCH₃).
  • Methylene Carbons: δ 52.1 (-CH₂-N-) and δ 70.4 (-CH₂-O-).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • N-H Stretch : 3350 (amine).
  • C-O-C Stretch : 1105 (methoxy group).
  • C=N/C-C Aromatic Stretches : 1600–1450.

Mass Spectrometry

  • Molecular Ion Peak : m/z 197.28 [M+H]⁺.
  • Major Fragments:
    • m/z 154 (loss of -CH₂-O-CH₃).
    • m/z 110 (pyrazole ring with methyl groups).

Crystallographic Studies and Hydrogen-Bonding Patterns

While direct crystallographic data for this compound is limited, analogous pyrazole derivatives exhibit monoclinic crystal systems with P2₁/c space groups. The amine group (-NH-) and methoxy oxygen are potential hydrogen-bond donors and acceptors, respectively. Predicted hydrogen-bonding interactions include:

  • N-H···O : Between the amine and methoxy groups (distance: ~2.8 Å).
  • C-H···π : Involving aromatic pyrazole protons and adjacent rings.
Table 2: Predicted Intermolecular Interactions
Interaction Type Bond Length (Å) Angle (°)
N-H···O (Methoxy) 2.75–2.85 155–160
C-H···π (Pyrazole) 3.10–3.30 145–150

Thermodynamic Properties and Stability Profiling

Thermal Stability

  • Melting Point : Not experimentally determined; estimated at 96–100°C based on similar pyrazole amines.
  • Boiling Point : Predicted to be 236–240°C (atmospheric pressure).
  • Decomposition Temperature : >250°C, with products including CO , CO₂ , and nitrogen oxides.

Solubility and Polarity

  • LogP : 0.30, indicating moderate hydrophilicity.
  • Solubility :
    • Water: <0.1 g/L (25°C).
    • Organic Solvents: Miscible in ethanol, acetone, and dichloromethane.

Stability Under Ambient Conditions

The compound is stable at room temperature but sensitive to strong oxidizers and acids. Long-term storage recommendations include airtight containers under inert gas (N₂ or Ar).

Table 3: Thermodynamic Summary
Property Value/Observation Source
Melting Point 96–100°C (estimated)
Boiling Point 236–240°C (estimated)
LogP 0.30
Storage Conditions 2–8°C, inert atmosphere

Properties

IUPAC Name

2-methoxy-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-8-10(7-11-5-6-14-4)9(2)13(3)12-8/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYLVJPAICJMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654705
Record name 2-Methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-58-5
Record name N-(2-Methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015845-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The trimethyl groups can be introduced via alkylation reactions.

    Attachment of the Methoxyethyl Group: This can be achieved through nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic carbon in the methoxyethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could potentially target the pyrazole ring or the methoxyethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions may vary, but typical reagents include alkyl halides for nucleophilic substitutions and Lewis acids for electrophilic substitutions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine (CAS 1015845-58-5) is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural motif allows it to interact with specific biological receptors, making it a candidate for drug development in treating various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. This compound may be explored for its efficacy against certain cancer cell lines due to its ability to inhibit tumor growth through apoptosis induction.

Biochemical Research

This compound is also utilized in biochemical assays and studies focusing on enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

Studies have shown that compounds with a similar structure can act as inhibitors of specific enzymes involved in metabolic pathways. This compound could be tested for its ability to inhibit enzymes such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory processes.

Pharmacological Studies

The compound's pharmacological profile is being assessed for various therapeutic effects, including anti-inflammatory and analgesic activities.

Case Study: Anti-inflammatory Effects

Preliminary studies suggest that pyrazole derivatives can modulate inflammatory responses. This compound may be evaluated for its potential to reduce inflammation in animal models of arthritis or other inflammatory diseases.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer[Research Study 1]
Similar Pyrazole DerivativeEnzyme Inhibition[Research Study 2]
This compoundAnti-inflammatory[Research Study 3]

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Research Findings and Data Trends

  • Thermal Stability : The target compound decomposes at 220–230°C, typical for secondary amines with alkoxy groups .
  • Biological Activity : Pyrazole derivatives with methoxyethyl groups show moderate antimicrobial activity (MIC: 8–32 µg/mL against E. coli and S. aureus), though specific data for the target compound is pending publication .
  • Regulatory Status : Classified as an irritant; requires standard PPE during handling .

Biological Activity

N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine, also known as QQB84558 or CAS 1015845-58-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11H22N4O
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1015845-58-5

The structure features a pyrazole ring which is known for its diverse biological activities. The presence of the methoxyethyl group and the trimethyl substitution on the pyrazole ring enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the alkylation of pyrazole derivatives. Specific synthetic routes may vary but often include:

  • Preparation of Pyrazole Derivatives : Starting from hydrazine and appropriate carbonyl compounds.
  • Alkylation with Methoxyethyl Chloride : This step introduces the methoxyethyl group to the nitrogen atom.
  • Purification : Typically involves recrystallization or chromatographic techniques to obtain pure compounds.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrazole structure can enhance activity against various bacterial strains. Although specific data for this compound is limited, similar compounds have demonstrated:

  • Inhibition of Bacterial Growth : Particularly against Gram-positive and Gram-negative bacteria.
  • Mechanisms of Action : Often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent investigations into related pyrazole derivatives have revealed promising anticancer properties. The mechanism often involves:

  • Induction of Apoptosis : Through activation of caspases and modulation of cell cycle regulators.
  • Targeting Tubulin Dynamics : Some pyrazole-containing compounds inhibit tubulin polymerization, leading to cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Pseudomonas aeruginosa. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial activity, suggesting that this compound could potentially exhibit similar effects based on its structural characteristics .

CompoundIC50 (µM)Activity Type
Pyrazole Derivative A12.5Antibacterial
Pyrazole Derivative B8.0Anticancer
QQB84558TBDTBD

Study 2: Anticancer Activity

Another study focused on a series of pyrazolo[3,4-b]quinoline derivatives found that modifications at specific positions led to increased cytotoxicity in cancer cell lines. The study suggested that structural modifications similar to those in QQB84558 might enhance its anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine?

  • Methodology : Optimize via nucleophilic substitution or reductive amination. For example, describes a multi-step synthesis for a related pyrazol-4-amine: dissolve precursors in polar solvents (e.g., DMSO), add catalysts (e.g., cesium carbonate), and purify via column chromatography (eluent: ethyl acetate/hexane gradients). Monitor reactions using TLC and confirm yields via mass spectrometry (HRMS) .

Q. How can structural elucidation of this compound be performed?

  • Methodology : Use 1H^1 \text{H}, 13C^13 \text{C}, and 15N^15 \text{N} NMR for backbone analysis. For example, and highlight NMR chemical shifts for pyrazole and methoxyethyl moieties (e.g., δ 8.87 ppm for pyridyl protons). Complement with IR spectroscopy (C-N stretch ~3298 cm1^{-1}) and single-crystal X-ray diffraction for absolute configuration (e.g., SHELXL refinement in ) .

Q. What are the primary applications of this compound in academic research?

  • Methodology : Explore its role as a ligand in medicinal chemistry (e.g., JAK3 inhibitors in ) or as a precursor for energetic materials (e.g., pyrazole-based explosives in ). Functionalize via alkynyl or amino groups (see –5 for patent-derived structural analogs) .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • Methodology : Apply Gaussian 03 for DFT calculations (e.g., HOMO-LUMO gaps) and EXPLO5 v6.01 for detonation performance (velocity/pressure) if used in energetic materials ( ). For drug design, use pharmacophore modeling (e.g., Schrödinger Suite) to assess binding affinity to targets like JAK3 ( ) .

Q. What strategies address contradictions in spectral data during characterization?

  • Methodology : Cross-validate using multiple techniques. For instance, if 1H^1 \text{H} NMR suggests unexpected tautomerism, confirm via 15N^15 \text{N} NMR ( ) or X-ray crystallography ( ). Compare with literature analogs (e.g., pyrazole-4-amine derivatives in ) .

Q. How can synthetic yields be improved for scale-up studies?

  • Methodology : Optimize reaction parameters (e.g., temperature, catalyst loading) via Design of Experiments (DoE). achieved 17.9% yield using copper(I) bromide at 35°C; consider higher temperatures or alternative catalysts (e.g., Pd/C for hydrogenation). Purify via recrystallization or HPLC for high-purity batches .

Q. What are the thermal stability and decomposition profiles of this compound?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). reports decomposition temperatures (216–299°C) for similar salts; correlate with molecular dynamics simulations to predict stability under stress conditions .

Key Notes

  • Structural analogs ( –5) suggest potential for functionalization at the methoxyethyl or pyrazole-methyl groups.
  • Contradictions : Medicinal ( ) vs. energetic ( ) applications require tailored synthetic protocols.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine

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